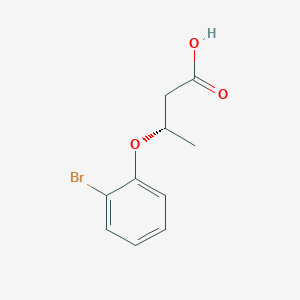

(S)-3-(2-Bromophenoxy)butanoic acid

Description

Significance of Chirality in Chemical Synthesis and Biological Systems

Chirality is of paramount importance in both chemical synthesis and biological systems. numberanalytics.comstudysmarter.co.uk In the body, molecules like proteins and enzymes are themselves chiral, and they often interact differently with the two mirror-image forms (enantiomers) of a chiral drug. nih.govyoutube.com This can lead to one enantiomer having a desired therapeutic effect while the other is inactive or even harmful. youtube.comnih.gov Consequently, the ability to synthesize a single, specific enantiomer of a chiral molecule is a critical aspect of modern drug discovery and development. numberanalytics.comnih.gov This process, known as asymmetric or chiral synthesis, often employs chiral catalysts or starting materials to produce the desired stereoisomer with high purity. numberanalytics.comoup.com

Overview of Butanoic Acid Derivatives as Precursors in Complex Molecular Architectures

Butanoic acid, a four-carbon carboxylic acid, and its derivatives are versatile building blocks in organic synthesis. biointerfaceresearch.comnih.gov They can be chemically modified in numerous ways to construct more complex molecular structures. mdpi.com The carboxylic acid group provides a reactive handle for forming amides, esters, and other functional groups, while the carbon chain can be extended or functionalized to create a wide array of molecules with diverse properties and applications. nih.govosti.gov Butanoic acid derivatives are found in a variety of natural products and are used in the synthesis of pharmaceuticals, agrochemicals, and materials. biointerfaceresearch.comnih.gov

Contextualization of Phenoxybutanoic Acid Frameworks in Organic and Medicinal Chemistry Research

Phenoxybutanoic acid derivatives are a class of compounds that feature a phenoxy group (a benzene (B151609) ring attached to an oxygen atom) linked to a butanoic acid backbone. This structural motif is of significant interest in medicinal chemistry. For example, certain phenoxybutanoic acid derivatives have been investigated for their potential as endothelin antagonists, which could be useful in treating cardiovascular diseases like pulmonary arterial hypertension. nih.gov The specific nature and position of substituents on the phenyl ring can greatly influence the biological activity of these compounds.

Academic Rationale for Investigating Stereospecific Brominated Phenoxybutanoic Acid Systems

The introduction of a bromine atom onto the phenoxy ring of a chiral phenoxybutanoic acid, creating a stereospecific brominated system like (S)-3-(2-Bromophenoxy)butanoic acid, offers several advantages for researchers. The bromine atom's size and electronic properties can influence how the molecule binds to biological targets, potentially enhancing its potency or selectivity. Furthermore, the bromine atom can serve as a handle for further chemical modifications through reactions like cross-coupling, allowing for the synthesis of a diverse library of related compounds for structure-activity relationship studies. The specific placement of the bromine atom, in this case at the 2-position of the phenyl ring, provides a distinct steric and electronic environment compared to other isomers.

Research Gaps and Opportunities in the Field of Chiral Halo-Substituted Phenoxybutanoic Acids

While the synthesis and properties of some chiral halo-substituted phenoxybutanoic acids have been explored, significant research gaps and opportunities remain. A deeper understanding of the structure-activity relationships for this class of compounds is needed. For instance, systematically varying the halogen substituent (fluorine, chlorine, bromine, iodine) and its position on the phenyl ring could lead to the discovery of compounds with optimized biological activities. Furthermore, exploring novel synthetic routes to access these molecules with high enantiomeric purity and yield is an ongoing area of research. The development of new applications for these compounds, beyond their initial areas of investigation, also presents a promising avenue for future studies.

Structure

3D Structure

Properties

Molecular Formula |

C10H11BrO3 |

|---|---|

Molecular Weight |

259.10 g/mol |

IUPAC Name |

(3S)-3-(2-bromophenoxy)butanoic acid |

InChI |

InChI=1S/C10H11BrO3/c1-7(6-10(12)13)14-9-5-3-2-4-8(9)11/h2-5,7H,6H2,1H3,(H,12,13)/t7-/m0/s1 |

InChI Key |

DBUZKORZHVNTLG-ZETCQYMHSA-N |

Isomeric SMILES |

C[C@@H](CC(=O)O)OC1=CC=CC=C1Br |

Canonical SMILES |

CC(CC(=O)O)OC1=CC=CC=C1Br |

Origin of Product |

United States |

Advanced Synthetic Methodologies for S 3 2 Bromophenoxy Butanoic Acid and Its Analogues

Stereoselective Synthetic Pathways to Enantiomerically Pure (S)-3-(2-Bromophenoxy)butanoic Acid

Achieving high levels of enantiopurity is critical for the biological activity of many pharmaceutical compounds. The synthesis of this compound necessitates precise control over the stereochemistry at the C3 position. Several strategies have been developed to this end, including asymmetric catalysis, the use of chiral auxiliaries, and enantioconvergent approaches.

Asymmetric Catalysis in C-C and C-O Bond Formation

Asymmetric catalysis is a powerful tool for the enantioselective synthesis of chiral molecules, offering the potential for high efficiency and stereocontrol. nih.govnih.gov The formation of the key C-C and C-O bonds in the synthesis of this compound and its analogues can be achieved using chiral catalysts.

Carbon-Carbon (C-C) Bond Formation: The construction of the chiral butanoic acid backbone often involves the asymmetric addition of a nucleophile to a prochiral electrophile. For instance, the asymmetric hydrogenation of trisubstituted alkenes catalyzed by iridium complexes has been shown to produce chiral 4-alkyl-4-aryl butanoic acids with high enantiomeric excess. organic-chemistry.org Similarly, copper-catalyzed asymmetric allylic alkylations with organolithium reagents have emerged as a method for forming C-C bonds with high enantioselectivity. nih.gov These methods, while not directly applied to this compound in the reviewed literature, represent viable strategies for the asymmetric synthesis of the butanoic acid core.

Carbon-Oxygen (C-O) Bond Formation: The stereoselective formation of the ether linkage between the butanoic acid side chain and the 2-bromophenol (B46759) is another critical step. While specific examples for this compound are not detailed, the principles of asymmetric etherification could be applied. This might involve the use of chiral ligands to control the stereochemical outcome of the reaction between a chiral alcohol precursor and an activated bromophenol derivative.

| Catalytic System | Bond Type | Key Features |

| Iridium-complex | C-C | Asymmetric hydrogenation of trisubstituted alkenes. organic-chemistry.org |

| Copper-based chiral catalyst | C-C | Asymmetric allylic alkylation with organolithium reagents. nih.gov |

| Chiral Brønsted acids | C-O (potential) | Can activate substrates for nucleophilic attack. rsc.org |

Chiral Auxiliary-Mediated Approaches to β-Substituted Butanoic Acids

The use of chiral auxiliaries is a well-established and reliable method for controlling stereochemistry in asymmetric synthesis. orgsyn.orgresearchgate.net This approach involves covalently attaching a chiral molecule (the auxiliary) to the substrate, which then directs the stereochemical outcome of a subsequent reaction. After the desired transformation, the auxiliary is removed, yielding the enantiomerically enriched product.

A common strategy for synthesizing β-substituted butanoic acids involves the use of Evans oxazolidinone auxiliaries. For example, the aldol (B89426) reaction between a silyl-protected aldehyde and the dibutylboron enolate derived from a chloroacetyloxazolidinone can produce the desired β-hydroxy acid precursor with good diastereoselectivity. nih.gov Although this specific example focuses on a different analogue, the methodology is broadly applicable to the synthesis of chiral β-substituted butanoic acids. The synthesis of (S)-3-(4-bromophenyl)butanoic acid has been achieved on a large scale using a chiral auxiliary approach, demonstrating the industrial viability of this method. orgsyn.orgresearchgate.net

The choice of the chiral auxiliary is crucial for achieving high diastereoselectivity. Readily available and inexpensive auxiliaries, such as those derived from trans-1,2-diaminocyclohexane, have been successfully employed in the synthesis of other chiral molecules. mdpi.com

| Chiral Auxiliary | Reaction Type | Application |

| Evans Oxazolidinone | Aldol Reaction | Synthesis of β-hydroxy acid precursors. nih.gov |

| (R)-2-phenylglycinol | Strecker Reaction | Synthesis of chiral α-amino acids. nih.gov |

| trans-1,2-diaminocyclohexane | Enamine reaction | Synthesis of α-substituted-α-trifluoromethylthio-β-ketoesters. mdpi.com |

Enantioconvergent Strategies for Chiral Butanoic Acid Derivatives

Enantioconvergent synthesis offers an elegant solution to the inherent 50% yield limitation of classical kinetic resolutions by converting both enantiomers of a racemic starting material into a single enantiomer of the product. researchgate.netnih.gov This is particularly advantageous for preparing enantiomerically pure compounds. rsc.orgrsc.org

One prominent enantioconvergent strategy is the dynamic kinetic resolution (DKR), where a racemic starting material is continuously racemized while one enantiomer is selectively transformed. While specific applications of DKR for this compound were not found, the principle is highly relevant. For instance, a Lewis acid-catalyzed asymmetric aminoalkylation of ketene (B1206846) silyl (B83357) acetals via enantioconvergent ring-opening of racemic aziridines has been developed to access chiral β-substituted γ-amino-butyric acids. rsc.orgrsc.org This demonstrates the potential of enantioconvergent methods for the synthesis of structurally related chiral acids.

Recent advancements have also introduced stereoretentive enantioconvergent reactions, which proceed with full retention of the racemic substrate's configuration, challenging the traditional dogma that such reactions require labile stereogenic units. nih.gov

Development of Scalable and Efficient Synthetic Protocols for Industrial and Academic Applications

The transition from a laboratory-scale synthesis to a large-scale industrial process presents numerous challenges, including cost, safety, and efficiency. The development of scalable and robust protocols for the synthesis of this compound and its analogues is crucial for their practical application. bldpharm.combldpharm.com

Process Optimization for Large-Scale Synthesis of Chiral Butanoic Acids

Process optimization is a critical step in making the synthesis of chiral butanoic acids economically viable. researchgate.net This involves a systematic investigation of reaction parameters such as temperature, concentration, catalyst loading, and reaction time to maximize yield and purity while minimizing costs and waste.

The large-scale synthesis of (S)-3-(4-bromophenyl)butanoic acid, an analogue of the title compound, has been successfully demonstrated. orgsyn.orgresearchgate.net The process involved a rhodium-catalyzed asymmetric conjugate addition of a boronic acid to an α,β-unsaturated ester, followed by saponification. The optimization of this process likely involved careful selection of the chiral ligand, solvent, and reaction conditions to ensure high enantioselectivity and yield on a multigram scale. The optimization of the synthesis of levobupivacaine (B138063) hydrochloride, which involves a chiral separation step, highlights the importance of process improvement for industrial-scale production. nih.gov

Green Chemistry Principles in the Synthesis of Bromo-Substituted Phenoxybutanoic Acids

The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. chemrxiv.orgchemrxiv.org Applying these principles to the synthesis of bromo-substituted phenoxybutanoic acids can lead to more sustainable and environmentally friendly manufacturing processes.

Key aspects of green chemistry in this context include the use of less hazardous reagents and solvents, improving atom economy, and developing catalytic methods that minimize waste. For example, the development of a one-minute synthesis of substituted phenols via ipso-hydroxylation of arylboronic acids in ethanol (B145695), using aqueous hydrogen peroxide as a green oxidant, represents a significant advance. nih.gov This method can be combined in a one-pot sequence with bromination, offering a direct and efficient route to bromo-substituted phenols. nih.gov Furthermore, the use of mechanochemistry, which involves solvent-free reactions, is gaining traction as a green synthetic tool. researchgate.net

The development of environmentally benign bromination methods is also crucial. Novel protocols that avoid the use of elemental bromine and instead generate the bromonium ion in situ can reduce waste and improve safety. chemrxiv.org

| Green Chemistry Principle | Application in Synthesis |

| Use of Greener Solvents | Utilizing ethanol instead of more hazardous organic solvents. nih.gov |

| Atom Economy | One-pot reactions that combine multiple steps, such as hydroxylation and bromination. nih.gov |

| Catalysis | Employing catalytic amounts of reagents instead of stoichiometric quantities. nih.gov |

| Safer Reagents | Using aqueous hydrogen peroxide as an oxidant. nih.gov |

| Waste Reduction | Developing bromination methods that minimize the formation of byproducts. chemrxiv.org |

Exploration of Novel Reagents and Catalysts in Phenoxybutanoic Acid Synthesis

The quest for more efficient and selective methods for synthesizing chiral phenoxybutanoic acids has led to the exploration of a variety of novel reagents and catalysts. These advanced catalytic systems aim to improve yields, enhance enantioselectivity, and operate under milder reaction conditions compared to traditional methods. Key areas of innovation include transition-metal catalysis, organocatalysis, and enzymatic synthesis.

Transition-Metal Catalysis:

A prominent example of a novel catalytic approach is the use of rhodium-based catalysts in asymmetric conjugate addition reactions. While not directly applied to this compound in the reviewed literature, a highly analogous, large-scale synthesis of (S)-3-(4-bromophenyl)butanoic acid highlights the potential of this methodology. orgsyn.org This synthesis employs a rhodium(I) catalyst, specifically bis(norbornadiene)rhodium(I) tetrafluoroborate, in conjunction with a chiral bisphosphine ligand such as (R)-(+)-2,2'-bis(diphenylphosphino)-1,1'-binaphthyl ((R)-BINAP). orgsyn.org The reaction involves the conjugate addition of a boronic acid to an α,β-unsaturated ester. orgsyn.org This method is notable for its high yield and enantioselectivity. orgsyn.org

The catalytic cycle is believed to involve the formation of a chiral rhodium(I) complex that coordinates with the α,β-unsaturated ester. The boronic acid then undergoes transmetalation to the rhodium center, followed by migratory insertion into the activated double bond. Subsequent hydrolysis of the resulting rhodium enolate releases the product and regenerates the catalyst. The choice of the chiral ligand is critical in establishing the stereochemistry of the newly formed chiral center.

| Component Type | Specific Example | Role in the Reaction |

|---|---|---|

| Catalyst Precursor | Bis(norbornadiene)rhodium(I) tetrafluoroborate | Source of the active rhodium(I) catalytic species. |

| Chiral Ligand | (R)-BINAP | Induces enantioselectivity by creating a chiral environment around the metal center. |

| Reactant 1 | (4-bromophenyl)boronic acid | Provides the aryl group that adds to the unsaturated system. |

| Reactant 2 | Ethyl (E)-but-2-enoate | The α,β-unsaturated ester that undergoes conjugate addition. |

Organocatalysis and Enzymatic Approaches:

Beyond transition metals, organocatalysis and enzymatic methods represent burgeoning fields for the synthesis of chiral carboxylic acids. Organocatalysts, which are small, chiral organic molecules, can promote enantioselective reactions through various activation modes. For instance, chiral amines can form transient iminium ions with α,β-unsaturated aldehydes, facilitating stereocontrolled conjugate additions. While specific applications to this compound are not detailed in the available literature, the general principles of organocatalysis suggest its potential applicability.

Enzymatic catalysis, particularly with lipases, offers a highly selective and environmentally benign route to chiral compounds. masterorganicchemistry.comnih.govgoogle.com Lipases can catalyze the enantioselective acylation or hydrolysis of racemic alcohols and esters. masterorganicchemistry.com A potential strategy for synthesizing this compound could involve the kinetic resolution of a racemic ester of 3-hydroxybutanoic acid, followed by etherification with 2-bromophenol. The high enantioselectivity of lipases makes them attractive for producing optically pure building blocks. masterorganicchemistry.comnih.govgoogle.com

Synthetic Routes to Related Bromophenoxybutanoic Acid Isomers and Diastereomers

The synthesis of isomers and diastereomers of this compound is essential for structure-activity relationship studies and for accessing a broader range of chemical space. The synthetic strategies for these related compounds often involve classical organic reactions, with the main challenge being the control of regioselectivity and stereoselectivity.

A foundational approach for synthesizing various bromophenoxybutanoic acid isomers is the Williamson ether synthesis. masterorganicchemistry.comkhanacademy.orgwikipedia.org This method involves the reaction of a deprotonated phenol (B47542) (phenoxide) with an alkyl halide. masterorganicchemistry.comkhanacademy.orgwikipedia.org To obtain different isomers, one can vary the starting materials. For example, to synthesize 4-(2-bromophenoxy)butanoic acid, 2-bromophenol would be reacted with an ester of 4-bromobutanoic acid, such as ethyl 4-bromobutanoate, in the presence of a base like potassium carbonate. nih.govprepchem.com Subsequent hydrolysis of the ester would yield the desired carboxylic acid.

| Target Isomer | Phenol Reactant | Butanoic Acid Derivative Reactant | Key Reaction Steps |

|---|---|---|---|

| 2-(2-Bromophenoxy)butanoic acid | 2-Bromophenol | Ethyl 2-bromobutanoate | 1. Deprotonation of the phenol. 2. Nucleophilic substitution. 3. Ester hydrolysis. |

| 4-(2-Bromophenoxy)butanoic acid | 2-Bromophenol | Ethyl 4-bromobutanoate | 1. Deprotonation of the phenol. 2. Nucleophilic substitution. 3. Ester hydrolysis. |

| 3-(4-Bromophenoxy)butanoic acid | 4-Bromophenol | Ethyl 3-bromobutanoate | 1. Deprotonation of the phenol. 2. Nucleophilic substitution. 3. Ester hydrolysis. |

The synthesis of diastereomers of 3-(2-bromophenoxy)butanoic acid would require methods that can control the formation of two chiral centers. One potential strategy involves the diastereoselective reduction of a β-keto ester. For instance, the synthesis could start with the preparation of ethyl 3-oxo-3-(2-bromophenoxy)propanoate. Subsequent alkylation at the C2 position with a methyl halide would introduce the second chiral center precursor. A diastereoselective reduction of the ketone functionality would then lead to the formation of different diastereomers of the corresponding 3-hydroxy ester. The choice of reducing agent and reaction conditions would be crucial in controlling the diastereomeric ratio. Finally, hydrolysis of the ester would yield the desired diastereomeric acids.

Another approach for diastereoselective synthesis could involve a Michael addition of 2-bromophenol to an α,β-unsaturated ester that already contains a chiral center. The inherent stereochemistry of the starting ester could direct the approach of the nucleophile, leading to a diastereoselective outcome.

Stereochemical Control and Enantioselective Synthesis Strategies

Mechanistic Studies of Chirality Induction in (S)-3-(2-Bromophenoxy)butanoic Acid Formation

The formation of the chiral center in this compound can be achieved through several synthetic routes, with the key step involving the creation of the stereogenic carbon at the C3 position. While specific mechanistic studies for this exact molecule are not extensively documented in publicly available literature, the principles of chirality induction can be inferred from analogous and well-studied asymmetric transformations.

One of the most common and effective methods for establishing the stereocenter in 3-substituted butanoic acids is through the asymmetric conjugate addition of a nucleophile to an α,β-unsaturated carbonyl compound. For the synthesis of this compound, this would typically involve the reaction of a 2-bromophenoxide nucleophile with a crotonate derivative in the presence of a chiral catalyst.

The mechanism of chirality induction in such reactions is fundamentally dependent on the nature of the chiral catalyst, which is often a metal complex with a chiral ligand. The catalyst and the nucleophile form a chiral complex, which then approaches the prochiral face of the α,β-unsaturated substrate in a sterically and electronically biased manner. This preferential approach, dictated by the three-dimensional arrangement of the chiral ligand around the metal center, leads to the formation of one enantiomer in excess.

For instance, in rhodium-catalyzed asymmetric additions, the proposed mechanism often involves the formation of a chiral rhodium-enolate intermediate. The facial selectivity of the subsequent protonation or reaction with an electrophile is then controlled by the chiral environment created by the ligand, ultimately determining the stereochemistry of the final product.

Ligand Design and Optimization for Asymmetric Transformations

The success of a catalytic asymmetric synthesis hinges on the design and selection of the chiral ligand. An effective ligand must not only induce high enantioselectivity but also ensure good chemical yield and catalyst turnover. For the synthesis of 3-substituted butanoic acids, including the target molecule, bidentate phosphine (B1218219) ligands have proven to be particularly effective, especially in combination with transition metals like rhodium.

A prominent example of a successful ligand class for this type of transformation is the atropisomeric biaryl phosphines, such as the BINAP ((2,2'-bis(diphenylphosphino)-1,1'-binaphthyl)) family of ligands. The chirality of these ligands arises from the restricted rotation around the C-C bond connecting the two naphthalene (B1677914) rings. The C2 symmetry of these ligands reduces the number of possible transition states, often leading to higher enantioselectivity.

The electronic and steric properties of the ligand can be fine-tuned to optimize the reaction outcome. For example, modifying the substituents on the phosphine groups or the biaryl backbone can influence the catalytic activity and the enantiomeric excess (ee) of the product. The choice between (R)-BINAP and (S)-BINAP will determine whether the (R) or (S) enantiomer of the product is formed. A large-scale synthesis of the related compound (S)-3-(4-Bromophenyl)butanoic acid successfully employed (R)-(+)-2,2'-bis(diphenylphosphino)-1,1'-binaphthyl ((R)-BINAP) in conjunction with a rhodium catalyst to achieve high enantioselectivity. orgsyn.org

| Ligand Type | Key Features | Example |

| Atropisomeric Biaryl Phosphines | C2 symmetry, tunable steric and electronic properties. | (R)-BINAP, (S)-BINAP |

| Chiral Diamines | Can form stable chelate complexes with metals. | trans-1,2-Cyclohexanediamine derivatives |

| Chiral Amino Alcohols | Often used in conjunction with metals like zinc. | N/A for this specific synthesis in provided context |

Diastereoselective and Enantioselective Approaches to 3-Substituted Butanoic Acids

The synthesis of enantiomerically pure 3-substituted butanoic acids can be approached through either enantioselective or diastereoselective methods.

Enantioselective approaches aim to directly produce the desired enantiomer from a prochiral starting material. As discussed, the catalytic asymmetric conjugate addition of a phenoxide to a crotonate is a prime example of an enantioselective strategy. This method is highly atom-economical and can provide direct access to the target molecule with high enantiomeric purity in a single step.

Diastereoselective approaches , on the other hand, involve the use of a chiral auxiliary. In this strategy, a racemic starting material is reacted with a chiral auxiliary to form a mixture of diastereomers. These diastereomers, having different physical properties, can then be separated by conventional techniques such as crystallization or chromatography. Following separation, the chiral auxiliary is cleaved to yield the desired enantiomerically pure product. While often effective, this approach is less atom-economical as it requires stoichiometric amounts of the chiral auxiliary and involves additional synthetic steps for its attachment and removal.

Impact of Reaction Conditions on Stereochemical Outcome and Enantiomeric Excess

The stereochemical outcome of an asymmetric reaction is not solely dependent on the choice of catalyst and ligand but is also significantly influenced by the reaction conditions. Key parameters that can affect the enantiomeric excess (ee) and even the absolute configuration of the product include temperature, solvent, and the nature of the reactants and additives.

Temperature: In many asymmetric catalytic reactions, lower temperatures lead to higher enantioselectivity. This is because the difference in the activation energies for the formation of the two enantiomers becomes more significant relative to the available thermal energy, thus favoring the pathway leading to the major enantiomer. It has been observed in some asymmetric reactions that a change in temperature can even lead to an inversion of the enantioselectivity. chemistryworld.com

Reactant and Additive Concentrations: The concentration of reactants and the presence of additives can also impact the stereochemical outcome. For instance, in the synthesis of (S)-3-(4-Bromophenyl)butanoic acid, the use of triethylamine (B128534) as a base was a critical component of the reaction mixture. orgsyn.org The nature and concentration of such additives can influence the aggregation state of the catalyst and the rate of competing side reactions.

| Parameter | General Effect on Enantioselectivity |

| Temperature | Lower temperatures often lead to higher ee. |

| Solvent | Can influence catalyst-substrate complex geometry and stability. |

| Additives (e.g., bases) | Can affect catalyst activity and prevent side reactions. |

Strategies for Enantiomeric Enrichment and Resolution of Butanoic Acid Derivatives

Even with highly optimized asymmetric syntheses, the product may not be enantiomerically pure. Therefore, strategies for the enrichment of the desired enantiomer or the resolution of a racemic mixture are often necessary.

Chiral Resolution: This classic method involves the separation of a racemic mixture into its individual enantiomers. For carboxylic acids like 3-substituted butanoic acids, a common approach is diastereomeric salt formation. wikipedia.org The racemic acid is reacted with a chiral base (a resolving agent), such as a chiral amine, to form a pair of diastereomeric salts. These salts have different solubilities and can be separated by fractional crystallization. After separation, the pure diastereomeric salt is treated with a strong acid to liberate the enantiomerically pure carboxylic acid. wikipedia.org

Kinetic Resolution: This method relies on the differential rate of reaction of two enantiomers with a chiral reagent or catalyst. For example, a racemic mixture of a butanoic acid derivative could be subjected to a reaction (e.g., esterification) catalyzed by a chiral catalyst that preferentially reacts with one enantiomer. This would leave the unreacted starting material enriched in the other enantiomer. The success of this method depends on a significant difference in the reaction rates for the two enantiomers.

Preparative Chiral Chromatography: This technique involves the use of a chiral stationary phase (CSP) in a chromatography column to separate the enantiomers of a racemic mixture. The two enantiomers interact differently with the CSP, leading to different retention times and allowing for their separation. This method can be highly effective for obtaining enantiomerically pure compounds, even on a larger scale.

| Strategy | Principle | Application to Butanoic Acids |

| Chiral Resolution | Formation and separation of diastereomeric salts. wikipedia.org | Reaction with a chiral amine to form separable salts. wikipedia.org |

| Kinetic Resolution | Differential reaction rates of enantiomers with a chiral catalyst. | Enantioselective esterification or amidation. |

| Chiral Chromatography | Differential interaction of enantiomers with a chiral stationary phase. | Direct separation of enantiomers on a preparative scale. |

Spectroscopic and Advanced Analytical Characterization in Structural Elucidation

Application of Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Assignment and Structural Confirmation

¹H NMR Spectroscopy: The proton NMR spectrum of (S)-3-(2-Bromophenoxy)butanoic acid would exhibit distinct signals corresponding to each unique proton environment. The chemical shifts (δ) are influenced by the electronic environment of the protons, with electronegative atoms like oxygen and bromine causing downfield shifts. The integration of the signals would correspond to the number of protons in each environment, and the splitting patterns (multiplicity) would reveal the number of adjacent protons, as described by the n+1 rule.

Expected ¹H NMR Data:

| Protons | Expected Chemical Shift (ppm) | Expected Multiplicity |

| CH₃ | ~1.3 | Doublet |

| CH₂ | ~2.7 | Doublet of doublets |

| CH | ~4.8 | Multiplet |

| Ar-H | ~6.8-7.6 | Multiplet |

| COOH | ~10-12 | Broad singlet |

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides information on the different carbon environments in the molecule. The chemical shifts are sensitive to the hybridization and the electronic environment of the carbon atoms. The carbonyl carbon of the carboxylic acid would appear significantly downfield, while the aromatic carbons would resonate in the typical aromatic region.

Expected ¹³C NMR Data:

| Carbon | Expected Chemical Shift (ppm) |

| CH₃ | ~20 |

| CH₂ | ~40 |

| CH | ~75 |

| Aromatic C | ~115-155 |

| C=O | ~175 |

Two-dimensional NMR experiments are crucial for establishing the connectivity between atoms.

COSY (Correlation Spectroscopy): This experiment would show correlations between protons that are coupled to each other, confirming the -CH(CH₃)-CH₂-COOH spin system.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded carbon and proton atoms, allowing for the definitive assignment of each proton signal to its corresponding carbon.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals correlations between carbons and protons that are two or three bonds apart. This would be instrumental in confirming the connection of the butanoic acid chain to the 2-bromophenoxy group via the ether linkage. For instance, a correlation between the CH proton and the aromatic carbon bearing the oxygen would be expected.

Vibrational Spectroscopy for Functional Group Identification and Molecular Fingerprinting

Vibrational spectroscopy, including FT-IR and Raman, provides valuable information about the functional groups present in a molecule.

The FT-IR spectrum of this compound would be characterized by several key absorption bands corresponding to the vibrational modes of its functional groups.

Expected FT-IR Absorption Bands:

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| O-H (Carboxylic Acid) | Stretching | 3300-2500 (broad) |

| C-H (sp³) | Stretching | 2980-2850 |

| C=O (Carboxylic Acid) | Stretching | 1720-1700 |

| C=C (Aromatic) | Stretching | 1600-1450 |

| C-O (Ether and Acid) | Stretching | 1250-1050 |

| C-Br | Stretching | 650-550 |

Raman spectroscopy provides complementary information to FT-IR. While the O-H and C=O stretches are also observable in Raman, the aromatic ring vibrations often give rise to strong and sharp signals, making it a useful tool for characterizing the substituted benzene (B151609) ring. The C-Br stretch would also be observable in the low-frequency region of the Raman spectrum.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is used to determine the molecular weight of a compound and to gain structural information from its fragmentation pattern. For this compound (C₁₀H₁₁BrO₃), the molecular weight is 259.10 g/mol .

Expected Mass Spectrometry Data:

The mass spectrum would show a molecular ion peak [M]⁺. Due to the presence of bromine, which has two major isotopes (⁷⁹Br and ⁸¹Br) in nearly a 1:1 ratio, the molecular ion peak would appear as a pair of peaks of almost equal intensity, [M]⁺ and [M+2]⁺, at m/z 258 and 260, respectively.

Key Fragmentation Pathways:

Loss of the carboxyl group: A fragment corresponding to the loss of -COOH (45 Da) would be expected.

Loss of the butanoic acid side chain: Cleavage of the ether bond could lead to fragments corresponding to the 2-bromophenoxy radical and the butanoic acid cation.

McLafferty Rearrangement: Carboxylic acids can undergo a characteristic McLafferty rearrangement, which would lead to a specific fragment ion.

Chiral Chromatography (HPLC, SFC) for Enantiomeric Excess Determination

The quantification of the enantiomeric purity, or enantiomeric excess (ee), of this compound is critical. Chiral chromatography is the benchmark technique for this purpose, capable of separating the (S)- and (R)-enantiomers.

High-Performance Liquid Chromatography (HPLC) using a chiral stationary phase (CSP) is a primary method for resolving enantiomers. The separation mechanism relies on the differential, transient diastereomeric interactions between the enantiomers and the chiral selector of the CSP. For aryloxypropanoic acids and related structures, polysaccharide-based CSPs (e.g., cellulose (B213188) or amylose (B160209) derivatives) are often effective. nih.govnih.gov The enantiomeric excess is determined by comparing the integrated peak areas of the two enantiomers in the resulting chromatogram. orgsyn.orgquora.com

Supercritical Fluid Chromatography (SFC) is an alternative and often faster technique that uses a supercritical fluid, typically carbon dioxide, as the mobile phase. It can offer higher efficiency and quicker analysis times compared to HPLC for chiral separations.

For accurate determination, a racemic mixture of the compound is first analyzed to establish the retention times of both the (S) and (R) enantiomers. The sample of this compound is then analyzed under the same conditions to quantify the area of the minor (R)-enantiomer peak relative to the major (S)-enantiomer peak. In a successful synthesis of an enantiomerically pure compound, an ee value greater than 99% is often the target. orgsyn.org

Table 1: Representative Chiral HPLC Data for Enantiomeric Excess Determination

| Parameter | Value | Description |

| Column | Chiralpak OD-RH | A reversed-phase chiral column commonly used for separating enantiomers of acidic compounds. nih.gov |

| Mobile Phase | Acetonitrile/Water with 0.1% Formic Acid | A typical mobile phase for reversed-phase chromatography, providing good resolution. |

| Flow Rate | 0.5 mL/min | A standard flow rate ensuring adequate interaction with the stationary phase. |

| Detection | UV at 220 nm | The aromatic ring acts as a chromophore, allowing for UV detection. libretexts.org |

| Retention Time (R-enantiomer) | 12.5 min | The elution time for the (R)-enantiomer from the column. |

| Retention Time (S-enantiomer) | 14.2 min | The elution time for the desired (S)-enantiomer, indicating a stronger interaction with the CSP. |

| Enantiomeric Excess (ee) | >99% | Calculated as [(Area_S - Area_R) / (Area_S + Area_R)] x 100. |

X-ray Crystallography for Absolute Stereochemistry and Crystal Packing Analysis

While chiral chromatography can determine enantiomeric purity, it does not reveal the absolute stereochemistry of the chiral center. X-ray crystallography is the definitive method for unambiguously determining the three-dimensional structure of a molecule, including its absolute configuration. usm.edunih.gov

To perform this analysis, a single, high-quality crystal of this compound must be grown. This can be achieved through methods like slow evaporation from a suitable solvent. usm.edu The crystal is then exposed to an X-ray beam, and the resulting diffraction pattern is analyzed. The presence of the bromine atom, a heavy atom, is particularly advantageous as it produces a strong anomalous scattering effect, which is crucial for the reliable assignment of the absolute stereochemistry (i.e., distinguishing the (S) from the (R) configuration). nih.gov

The analysis provides precise data on bond lengths, bond angles, and torsion angles within the molecule. Furthermore, it reveals how the molecules arrange themselves in the solid state, a phenomenon known as crystal packing. This includes identifying intermolecular interactions such as hydrogen bonds (e.g., between the carboxylic acid groups of adjacent molecules) and other weaker contacts that stabilize the crystal lattice. researchgate.net Techniques like microcrystal electron diffraction (MicroED) are emerging as powerful alternatives for obtaining crystal structures from very small micro- or nanocrystals, which can be beneficial if growing larger crystals proves difficult. nih.gov

Table 2: Expected Data from X-ray Crystallographic Analysis

| Parameter | Expected Information | Significance |

| Crystal System | e.g., Monoclinic, Orthorhombic | Describes the basic symmetry of the unit cell. |

| Space Group | e.g., P2₁ | Defines the symmetry elements within the unit cell, confirming the chiral nature of the crystal. |

| Unit Cell Dimensions | a, b, c (Å); α, β, γ (°) | The dimensions and angles of the repeating unit in the crystal lattice. |

| Absolute Configuration | Flack Parameter | A value close to zero confirms the correct (S) assignment with high confidence. researchgate.net |

| Intramolecular Geometry | Bond lengths, bond angles | Confirms the covalent structure and reveals conformational details. |

| Intermolecular Interactions | Hydrogen bonds, van der Waals contacts | Details how molecules are packed together, influencing physical properties like melting point and solubility. researchgate.net |

UV-Visible Spectroscopy for Electronic Transitions and Chromophore Characterization

UV-Visible spectroscopy is an analytical technique used to study the electronic transitions within a molecule by measuring its absorbance of light in the ultraviolet and visible regions. masterorganicchemistry.comeurekaselect.com For this compound, this method provides information about the molecule's primary chromophore.

A chromophore is the part of a molecule responsible for absorbing light. In this case, the chromophore is the 2-bromophenoxy group. The benzene ring contains a system of conjugated pi (π) electrons. These electrons can be excited from a lower-energy bonding (π) orbital to a higher-energy anti-bonding (π) orbital by absorbing UV light. This is known as a π → π transition. libretexts.org

The presence of the bromine atom and the ether oxygen atom as substituents on the benzene ring will influence the exact wavelength of maximum absorbance (λmax). These substituents can cause a shift in the λmax compared to unsubstituted benzene. The spectrum of this compound is expected to show strong absorption in the UV region, likely below 300 nm, as it lacks the extended conjugation that would push the absorbance into the visible range (400-700 nm). masterorganicchemistry.commasterorganicchemistry.com The carboxylic acid group itself is a weak chromophore.

Table 3: Predicted UV-Visible Spectroscopic Data

| Parameter | Predicted Value | Description |

| Solvent | Ethanol (B145695) or Acetonitrile | A UV-transparent solvent that will not interfere with the sample's absorbance. |

| Chromophore | 2-Bromophenoxy group | The aromatic ring system is the primary absorber of UV radiation. |

| λmax (Wavelength of Maximum Absorbance) | ~270-280 nm | Predicted based on the substituted benzene ring chromophore. Benzoic acid, a related chromophore, absorbs at 230 nm. libretexts.org |

| Molar Absorptivity (ε) | 1,000 - 3,000 L mol⁻¹ cm⁻¹ | A moderate value typical for substituted aromatic rings, indicating the efficiency of light absorption. |

| Electronic Transition Type | π → π* | The excitation of an electron from a pi bonding orbital to a pi anti-bonding orbital within the aromatic ring. libretexts.org |

Computational and Theoretical Investigations of S 3 2 Bromophenoxy Butanoic Acid

Quantum Chemical Calculations (DFT) for Molecular Geometry and Electronic Structure

Density Functional Theory (DFT) has become a standard method in quantum chemistry for investigating the electronic structure of molecules. nih.govmdpi.com Calculations are typically performed using a specific functional, such as B3LYP, and a basis set, like 6-311++G(d,p), to provide a balance between accuracy and computational cost. researchgate.net Such studies are foundational for predicting the molecule's stable three-dimensional arrangement and its electronic characteristics.

The first step in a computational analysis is to determine the most stable geometric structure of the molecule. This process, known as geometry optimization, involves finding the minimum energy conformation on the potential energy surface. For a flexible molecule like (S)-3-(2-Bromophenoxy)butanoic acid, with several rotatable bonds, multiple conformations can exist. DFT calculations can predict the relative stability of these different conformers and isomers. mdpi.com The optimization process yields precise data on bond lengths, bond angles, and dihedral angles that define the molecule's 3D structure.

While specific DFT optimization data for this compound is not prominently available in public literature, the table below provides representative optimized geometric parameters that would be expected from such a calculation, based on standard values for similar functional groups.

Table 1: Representative Geometric Parameters from DFT Optimization Note: These values are illustrative for a molecule of this type, as a specific computational study for this compound was not found.

| Parameter | Bond/Atoms | Calculated Value |

|---|---|---|

| Bond Lengths (Å) | ||

| C=O (carbonyl) | 1.21 Å | |

| C-O (carboxyl) | 1.36 Å | |

| C-O (ether) | 1.37 Å | |

| C-Br | 1.91 Å | |

| **Bond Angles (°) ** | ||

| O=C-O (carboxyl) | 123° | |

| C-O-C (ether) | 118° | |

| Dihedral Angles (°) |

Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are central to understanding a molecule's chemical reactivity. mdpi.com The HOMO, as the orbital containing the most loosely held electrons, acts as an electron donor, while the LUMO, the lowest energy empty orbital, acts as an electron acceptor. mdpi.com The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical indicator of molecular stability; a large gap implies high kinetic stability and low chemical reactivity, whereas a small gap suggests the molecule is more reactive and polarizable. mdpi.commdpi.com

From the energies of the HOMO and LUMO, several global reactivity descriptors can be calculated to quantify the molecule's reactive nature. mdpi.comresearchgate.net

Table 2: Key Reactivity Descriptors Derived from HOMO-LUMO Energies

| Descriptor | Formula | Interpretation |

|---|---|---|

| Ionization Potential (I) | I ≈ -EHOMO | The energy required to remove an electron. |

| Electron Affinity (A) | A ≈ -ELUMO | The energy released when an electron is added. |

| Electronegativity (χ) | χ = (I + A) / 2 | A measure of the power to attract electrons. mdpi.com |

| Chemical Hardness (η) | η = (I - A) / 2 | Resistance to change in electron distribution. mdpi.com |

| Global Softness (S) | S = 1 / (2η) | The reciprocal of hardness, indicating reactivity. mdpi.com |

| Electrophilicity Index (ω) | ω = χ² / (2η) | A measure of the energy lowering upon accepting electrons. mdpi.com |

For this compound, the HOMO is expected to be localized primarily on the electron-rich bromophenoxy ring, while the LUMO would likely be distributed over the carboxylic acid group, particularly the antibonding π* orbital of the carbonyl.

A Molecular Electrostatic Potential (MEP) map is a visual tool used to understand the charge distribution and reactive sites of a molecule. avogadro.cc It plots the electrostatic potential onto the molecule's electron density surface. Different colors represent different potential values: red indicates regions of negative potential (electron-rich), which are susceptible to electrophilic attack, while blue indicates regions of positive potential (electron-deficient), which are prone to nucleophilic attack. researchgate.net Green and yellow areas represent regions of neutral or intermediate potential.

For this compound, an MEP map would likely reveal:

Negative Potential (Red/Yellow): Concentrated around the oxygen atoms of the carboxylic acid and the ether linkage, as well as the bromine atom, due to the high electronegativity and lone pairs of these atoms. These are the primary sites for interaction with electrophiles or hydrogen bond donors. researchgate.netresearchgate.net

Positive Potential (Blue): Localized on the acidic hydrogen of the carboxyl group, making it the most likely site for deprotonation and attack by a nucleophile. researchgate.net

Natural Bond Orbital (NBO) Analysis for Intramolecular Interactions and Stability

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and intramolecular interactions within a molecule. researchgate.netresearchgate.net It transforms the complex, delocalized molecular orbitals from a DFT calculation into localized orbitals that correspond to the familiar concepts of chemical bonds, lone pairs, and core orbitals. The primary utility of NBO analysis is to quantify the stabilizing energy associated with charge delocalization from a filled "donor" orbital to an empty "acceptor" orbital. This interaction energy, denoted as E(2), indicates the strength of the hyperconjugative or conjugative interaction. researchgate.net

In this compound, key intramolecular interactions revealed by NBO analysis would include:

Stabilization arising from the delocalization of lone pair (LP) electrons on the ether oxygen into the antibonding π* orbitals of the aromatic ring.

Hyperconjugation involving the lone pairs of the carbonyl oxygen and the antibonding σ* orbitals of adjacent C-C and C-O bonds.

Interactions between the lone pairs of the bromine atom and the ring's π system.

Table 3: Representative NBO Donor-Acceptor Interactions and Stabilization Energies Note: This table is illustrative. The specific interactions and energies would be determined from a dedicated NBO calculation on the molecule.

| Donor NBO | Acceptor NBO | Interaction Type | Stabilization Energy E(2) (kcal/mol) |

|---|---|---|---|

| LP (O) ether | π* (C-C) ring | p-π conjugation | High |

| LP (O) carbonyl | σ* (C-C) | Hyperconjugation | Moderate |

Prediction of Spectroscopic Parameters (NMR, IR, UV-Vis) through Computational Methods

Computational methods are invaluable for predicting and interpreting spectroscopic data. By calculating properties related to how a molecule interacts with electromagnetic radiation, these methods can aid in structure verification and analysis.

NMR Spectroscopy: DFT calculations can predict the nuclear magnetic shielding tensors, which are then converted into chemical shifts (δ) for ¹H and ¹³C NMR spectra. nih.gov Comparing the computed shifts with experimental data can help assign peaks to specific atoms in the molecule. mdpi.com

IR Spectroscopy: By calculating the vibrational frequencies and their corresponding intensities, a theoretical IR spectrum can be generated. materialsciencejournal.org These frequencies correspond to the stretching, bending, and torsional motions of the atoms. A scaling factor is often applied to the calculated frequencies to better match experimental results due to approximations in the computational model and the neglect of anharmonicity. materialsciencejournal.org For this compound, key predicted peaks would include the O-H stretch of the carboxylic acid, the C=O stretch of the carbonyl group, and C-O and C-Br stretching vibrations. nih.gov

UV-Vis Spectroscopy: Time-Dependent DFT (TD-DFT) is used to predict electronic transitions. materialsciencejournal.org This method calculates the excitation energies and oscillator strengths, which correspond to the absorption maxima (λmax) and intensities in a UV-Vis spectrum. The predicted spectrum can help identify the electronic transitions, such as n→π* and π→π*, within the molecule. materialsciencejournal.org

Table 4: Comparison of Hypothetical Calculated and Experimental Spectroscopic Data Note: This table illustrates the type of data obtained from computational spectroscopy. Experimental values would be needed for a direct comparison.

| Spectroscopy | Feature | Calculated Value | Typical Experimental Range |

|---|---|---|---|

| IR (cm⁻¹) | ν(C=O) | ~1730 cm⁻¹ | 1700-1760 cm⁻¹ |

| ν(O-H) | ~3450 cm⁻¹ | 2500-3300 cm⁻¹ (broad) | |

| ¹H NMR (ppm) | H (Carboxyl) | ~12.0 ppm | 10-13 ppm |

| H (Aromatic) | ~6.8-7.6 ppm | 6.5-8.0 ppm | |

| ¹³C NMR (ppm) | C (Carbonyl) | ~175 ppm | 170-185 ppm |

| UV-Vis (nm) | λmax (π→π*) | ~275 nm | ~270-280 nm |

Molecular Dynamics Simulations to Understand Conformational Behavior

While quantum chemical calculations typically focus on static, minimum-energy structures, Molecular Dynamics (MD) simulations provide a dynamic view of molecular behavior over time. MD simulations model the movement of atoms by solving Newton's equations of motion, allowing researchers to observe conformational changes, flexibility, and interactions with the surrounding environment, such as a solvent.

For this compound, an MD simulation could:

Explore the full range of accessible conformations by simulating the rotation around the C-O ether bond and the single bonds in the butanoic acid chain.

Analyze the stability of intramolecular hydrogen bonds.

Simulate how the molecule interacts with water or other solvent molecules, providing insight into its solubility and the structure of its solvation shell.

Such simulations are crucial for bridging the gap between static computational models and the dynamic reality of molecules in solution, although specific MD studies on this compound are not readily found in the literature.

In Silico Modeling for Stereoselective Reaction Pathways

The synthesis of enantiomerically pure compounds like this compound is a significant challenge in organic chemistry. Achieving high levels of stereoselectivity often relies on a deep understanding of the reaction mechanism, particularly the transition states that dictate the formation of one stereoisomer over another. In silico modeling, utilizing computational chemistry techniques, has become an indispensable tool for elucidating these complex stereoselective reaction pathways. By simulating the reaction at a molecular level, researchers can gain insights that are often difficult or impossible to obtain through experimental methods alone.

Computational approaches, especially Density Functional Theory (DFT), are frequently employed to model the potential energy surface of a reaction. chiralpedia.com This allows for the identification and characterization of reactants, intermediates, transition states, and products. For the synthesis of this compound, a likely stereoselective route involves the nucleophilic substitution of a chiral precursor, such as an ester of (S)-3-hydroxybutanoic acid, with 2-bromophenol (B46759), often in the presence of a catalyst. In silico modeling can be used to investigate the transition state structures of this etherification reaction.

The primary goal of such computational investigations is to determine the energy barriers for the formation of the (S) and (R) enantiomers. A lower energy barrier for the transition state leading to the (S)-isomer would explain the stereoselectivity of the reaction. These energy differences, even if small, can have a profound impact on the enantiomeric excess of the product. Molecular dynamics simulations can also be employed to explore the conformational flexibility of the reactants and the catalyst, providing a more dynamic picture of the interactions that lead to stereoselection. nih.gov

Detailed research findings from such computational studies typically include the optimized geometries of the transition states, the calculated activation energies, and an analysis of the non-covalent interactions that stabilize the favored transition state. For instance, hydrogen bonding, steric hindrance, and electrostatic interactions between the substrate, the nucleophile, and the catalyst can all play a crucial role in determining the stereochemical outcome.

A hypothetical in silico study on a proposed stereoselective synthesis of this compound might involve the reaction of a protected (S)-3-hydroxybutanoate with 2-bromophenol under Mitsunobu conditions. The computational analysis would focus on the transition states for the attack of the phenoxide on the chiral carbon. The results could be summarized in a data table as follows:

| Transition State | Pathway | Relative Free Energy (kcal/mol) | Key Stabilizing Interactions |

|---|---|---|---|

| TS-S | Formation of (S)-isomer | 0.0 | Hydrogen bond between catalyst and ester carbonyl; minimal steric repulsion. |

| TS-R | Formation of (R)-isomer | +2.5 | Steric clash between the bromophenyl group and the chiral auxiliary. |

This illustrative data indicates that the transition state leading to the desired (S)-isomer is 2.5 kcal/mol lower in energy than the transition state for the competing (R)-isomer. This energy difference would theoretically result in a high enantiomeric excess of the (S)-product, providing a rationalization for the observed stereoselectivity.

Furthermore, in silico modeling can be used to predict the effect of modifying the catalyst or the reactants on the stereochemical outcome. By computationally screening different catalysts or protecting groups, researchers can identify conditions that are likely to enhance the stereoselectivity of the synthesis, thereby guiding experimental work and accelerating the development of efficient synthetic routes to enantiomerically pure this compound. chiralpedia.com

Mechanistic Insights into Reactions Involving S 3 2 Bromophenoxy Butanoic Acid Derivatives

Role of Bromine Substituent in Directed Transformations and Reactivity

The bromine substituent on the phenyl ring of (S)-3-(2-Bromophenoxy)butanoic acid and its derivatives plays a crucial role in directing chemical transformations, particularly in the realm of directed ortho-metalation (DoM). wikipedia.org DoM is a powerful synthetic strategy that allows for the regioselective functionalization of aromatic rings at the position ortho to a directing metalation group (DMG). wikipedia.orgbaranlab.org

The DMG, in this case, the ether oxygen, interacts with a strong base, typically an organolithium reagent like n-butyllithium, complexing the lithium atom. wikipedia.orgbaranlab.org This complexation increases the acidity of the protons on the aromatic ring, with the proton ortho to the DMG being the most acidic due to proximity. baranlab.orguwindsor.ca The subsequent deprotonation by the alkyllithium base generates an aryllithium intermediate, which can then react with various electrophiles to introduce a new substituent exclusively at the ortho-position. wikipedia.org

While the ether oxygen is the primary DMG, the bromine atom significantly influences the reactivity and regioselectivity of these transformations. The role of halogens in DoM is complex. Although bromine is less effective than fluorine as a DMG, it possesses a notable ability to acidify adjacent protons through its inductive effect. researchgate.net In some contexts, bromine itself can act as an ortho-directing group for metalation. nih.gov

However, in the case of 2-bromophenoxy derivatives, the situation is more nuanced. The primary directing effect comes from the phenoxy oxygen. The bromine atom at the 2-position primarily exerts two effects:

Electronic Effect : As an electron-withdrawing group, bromine increases the acidity of all ring protons, facilitating the deprotonation step.

Steric Effect : Its presence at the ortho position blocks one of the sites adjacent to the oxygen DMG, thereby directing metalation specifically to the C6 position of the aromatic ring.

Competition can arise between directed lithiation and halogen-metal exchange, especially with aryl bromides. uwindsor.ca However, the coordination of the organolithium reagent by the phenoxy oxygen generally favors the deprotonation pathway. Studies have also highlighted the long-range acidifying effect of bromine, which can influence deprotonation at positions meta to the halogen under certain conditions, although the ortho-directing effect of the primary DMG usually dominates. researchgate.net

Reaction Mechanisms of Esterification and Hydrolysis of Butanoic Acid Moiety

The butanoic acid moiety of this compound undergoes esterification and hydrolysis reactions that are fundamental to its chemical derivatization. These reactions are typically catalyzed by acids or bases and proceed through nucleophilic acyl substitution mechanisms. ualberta.ca

Esterification: The most common method for esterification is the Fischer esterification, which involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or hydrochloric acid (HCl). libretexts.orgchemguide.co.uk The reaction is reversible, and its mechanism involves several equilibrium steps. chemguide.co.ukyoutube.com

The mechanism for the acid-catalyzed esterification of the butanoic acid derivative is as follows:

Protonation of the Carbonyl Oxygen : The acid catalyst protonates the carbonyl oxygen, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack. libretexts.orgquora.com

Nucleophilic Attack by Alcohol : A molecule of alcohol attacks the activated carbonyl carbon, leading to the formation of a tetrahedral intermediate. libretexts.orgyoutube.com

Proton Transfer : A proton is transferred from the newly added hydroxyl group to one of the original hydroxyl groups, converting it into a good leaving group (water). youtube.com

Elimination of Water : The tetrahedral intermediate collapses, reforming the carbonyl double bond and expelling a molecule of water. youtube.com

Deprotonation : The protonated ester is deprotonated, regenerating the acid catalyst and yielding the final ester product. youtube.com

Hydrolysis: Ester derivatives of this compound can be hydrolyzed back to the parent carboxylic acid under either acidic or basic conditions. libretexts.org

Acid-Catalyzed Hydrolysis : This is the reverse of the Fischer esterification mechanism. libretexts.orgchemistrysteps.com The ester is heated with a large excess of water containing a strong acid catalyst. libretexts.org The equilibrium is pushed towards the carboxylic acid and alcohol by using a large excess of water. chemistrysteps.com

Base-Catalyzed Hydrolysis (Saponification) : This process is irreversible and typically involves heating the ester with an aqueous solution of a strong base, such as sodium hydroxide (B78521) (NaOH) or potassium hydroxide (KOH). masterorganicchemistry.com

The mechanism for base-catalyzed hydrolysis proceeds as follows:

Nucleophilic Addition of Hydroxide : The hydroxide ion (OH⁻), a strong nucleophile, attacks the electrophilic carbonyl carbon of the ester, forming a tetrahedral intermediate. masterorganicchemistry.com

Elimination of the Alkoxide : The tetrahedral intermediate collapses, and the alkoxide ion (⁻OR) is eliminated as the leaving group, forming the carboxylic acid. masterorganicchemistry.com

Acid-Base Reaction : The newly formed carboxylic acid is immediately deprotonated by the strongly basic alkoxide ion (or another hydroxide ion) to form a carboxylate salt. chemistrysteps.commasterorganicchemistry.com This step is essentially irreversible and drives the entire reaction to completion.

Protonation : A subsequent acidic workup is required to protonate the carboxylate salt and regenerate the neutral carboxylic acid. masterorganicchemistry.com

Nucleophilic Substitution Reactions on Brominated Phenoxy Groups

The bromine atom attached to the aromatic ring of this compound derivatives can be replaced by a nucleophile through a nucleophilic aromatic substitution (SNAr) reaction. ncrdsip.com Unlike nucleophilic substitution on aliphatic carbons, SNAr on aryl halides typically requires specific conditions.

For a classical SNAr reaction to occur, the aromatic ring must be "activated" by the presence of strong electron-withdrawing groups (EWGs) positioned ortho and/or para to the leaving group (in this case, the bromine atom). ncrdsip.commasterorganicchemistry.com These EWGs are necessary to stabilize the negatively charged intermediate, known as a Meisenheimer complex, which forms during the reaction. nih.gov In the case of this compound, the phenoxybutanoic acid side chain itself is not a sufficiently strong EWG to facilitate SNAr under mild conditions. Therefore, reactions with strong nucleophiles often require harsh conditions, such as high temperatures and pressures. ncrdsip.com

The mechanism for the addition-elimination SNAr is a two-step process:

Addition Step (Rate-Determining) : A strong nucleophile attacks the carbon atom bearing the bromine, breaking the aromaticity of the ring and forming a resonance-stabilized carbanion intermediate (Meisenheimer complex). ncrdsip.commasterorganicchemistry.com The negative charge is delocalized over the aromatic system.

Elimination Step : The leaving group (bromide ion) is expelled, and the aromaticity of the ring is restored, yielding the substitution product. ncrdsip.com

The reactivity of aryl halides in SNAr reactions follows the order F > Cl > Br > I. masterorganicchemistry.comyoutube.com This is because the rate-determining step is the nucleophilic attack, which is facilitated by the strong inductive electron-withdrawing effect of the more electronegative halogens, making the carbon atom more electrophilic. youtube.com

In the absence of strong activating groups, nucleophilic substitution can sometimes proceed through an alternative elimination-addition mechanism involving a highly reactive benzyne (B1209423) intermediate. ncrdsip.com This pathway, however, typically requires extremely strong bases and can lead to a mixture of products. More recently, concerted SNAr (cSNAr) mechanisms have been identified where activating groups are not strictly required. nih.gov Furthermore, metal-catalyzed cross-coupling reactions (e.g., Buchwald-Hartwig amination, Ullmann condensation) provide a more versatile and widely used alternative for substituting the bromine atom with various nucleophiles under milder conditions. acs.org

Carbene or Radical Intermediates in Phenoxybutanoic Acid Chemistry

While ionic mechanisms dominate many reactions of phenoxybutanoic acids, the involvement of carbene or radical intermediates opens up alternative synthetic pathways.

Radical Intermediates: Radical reactions can be initiated from the carboxylic acid moiety. One established method is the generation of radicals from activated esters, such as N-hydroxyphthalimide (NHPI) esters, through a reductive decarboxylative process. beilstein-journals.org

A potential radical-forming pathway for a derivative of this compound could be:

Formation of an Activated Ester : The carboxylic acid is converted into a redox-active ester (e.g., a Barton ester or an NHPI ester). beilstein-journals.org

Radical Initiation : Under thermal, photochemical, or electrochemical conditions, the ester undergoes single-electron transfer (SET) reduction. beilstein-journals.org

Decarboxylation : The resulting radical anion fragments, losing carbon dioxide and the phthalimide-N-oxyl radical, to generate an alkyl radical centered on the carbon adjacent to the phenoxy group.

Radical Transformation : This highly reactive alkyl radical can then participate in various transformations, such as Giese-type additions to electron-deficient olefins or cross-coupling reactions. beilstein-journals.orgnih.gov

The bromine atom on the phenyl ring can also participate in radical reactions. For instance, aryl radicals can be generated from aryl halides using radical initiators or transition metal catalysts, which can then be used in arylation reactions. nih.gov

Carbene Intermediates: Carbenes are neutral, divalent carbon species that are highly reactive intermediates. While not a common pathway for phenoxybutanoic acids themselves, carbene intermediates could be generated from derivatives. For example, if the butanoic acid chain is modified to contain a diazo group (e.g., an α-diazo ester derivative), this derivative could serve as a precursor to a carbene intermediate upon thermal, photochemical, or transition-metal-catalyzed decomposition. nih.gov

Such a carbene intermediate could then undergo several characteristic reactions:

Cycloaddition : Addition to an alkene to form a cyclopropane (B1198618) ring. quora.com

Insertion : Insertion into C-H or X-H bonds (where X = O, N, Si). researchgate.netresearchgate.net

Rearrangement : The Wolff rearrangement of an α-diazoketone (derived from the acid) to form a ketene (B1206846) is a classic example involving a carbene intermediate.

These radical and carbene-based transformations offer pathways to products that are inaccessible through traditional ionic chemistry, expanding the synthetic utility of the this compound scaffold.

Rearrangement Pathways and their Impact on Product Distribution

Rearrangement reactions can significantly influence the outcome of synthetic transformations involving this compound derivatives, leading to products with different structural frameworks.

One notable rearrangement relevant to this class of compounds is the anionic Fries rearrangement (also known as the Snieckus rearrangement). uwindsor.ca This reaction typically occurs when an O-aryl ester or O-aryl carbamate (B1207046) is treated with a strong base. While the parent compound is a carboxylic acid, its ester or amide derivatives containing the 2-bromophenoxy moiety could potentially undergo this rearrangement.

For example, if an ester derivative of this compound were subjected to the conditions of directed ortho-metalation, a rearrangement could compete with the expected electrophilic trapping. In an anionic Fries rearrangement, the acyl group (or a related group) migrates from the phenolic oxygen to an ortho position on the aromatic ring. The mechanism involves the formation of a lithiated intermediate, followed by intramolecular nucleophilic attack of the aryllithium onto the ester's carbonyl carbon. This would result in the formation of an ortho-acyl phenol (B47542) derivative, altering the product distribution away from simple ortho-substitution.

Another potential rearrangement pathway involves carbene intermediates, as mentioned in the previous section. The Wolff rearrangement is a key reaction of α-diazoketones, which can be synthesized from carboxylic acids. If this compound were converted to its corresponding α-diazoketone and then subjected to photolysis, thermolysis, or catalysis with a silver salt, it would rearrange via a carbene intermediate to form a ketene. quora.com This ketene is a versatile intermediate that can be trapped by various nucleophiles. For instance, reaction with water, alcohols, or amines would lead to a homologated carboxylic acid, ester, or amide, respectively, where the carbon chain has been extended. This pathway dramatically alters the butanoic acid scaffold and leads to a completely different class of products.

The conditions of a reaction—such as the choice of base, solvent, temperature, and the nature of the electrophile or trapping agent—determine whether a direct substitution or a rearrangement pathway is favored, thus critically impacting the final product distribution.

Kinetics and Thermodynamics of Reactions Involving the Butanoic Acid Scaffold

Kinetics of Esterification: The esterification of butanoic acid is typically a second-order reversible reaction. jchr.org The reaction rate is influenced by several factors:

Temperature : Increasing the temperature generally increases the reaction rate and the final conversion, consistent with the endothermic nature of the reaction. jchr.orgresearchgate.net

Catalyst Concentration : The rate of reaction is significantly enhanced by the presence of an acid catalyst. Higher catalyst concentrations lead to faster attainment of equilibrium. jchr.orgconsensus.app

Molar Ratio of Reactants : The molar ratio of alcohol to butanoic acid has a profound effect on the conversion. Using an excess of the alcohol shifts the equilibrium towards the products, increasing the yield of the ester. researchgate.netconsensus.app

The rate equation for the esterification can often be described by a second-order kinetic model. jchr.org

Thermodynamics of Esterification: Thermodynamic parameters such as enthalpy (ΔH), entropy (ΔS), and Gibbs free energy (ΔG) change have been determined for the esterification of butanoic acid.

Enthalpy (ΔH) : The esterification of butanoic acid is an endothermic reaction, meaning it absorbs heat from the surroundings. This is indicated by a positive value for the enthalpy of reaction (ΔH > 0). researchgate.netresearchgate.net This aligns with the observation that higher temperatures favor higher conversions, as predicted by Le Chatelier's principle. researchgate.net

Entropy (ΔS) : The change in entropy for the reaction provides information about the degree of disorder.

Gibbs Free Energy (ΔG) : The change in Gibbs free energy determines the spontaneity of the reaction. A negative ΔG indicates a spontaneous reaction under the given conditions.

The equilibrium constant (K) for the reaction is dependent on temperature. For an endothermic reaction like esterification, the equilibrium constant increases with increasing temperature. researchgate.net

Below are representative thermodynamic data for the esterification of butanoic acid.

Table 1: Thermodynamic Parameters for the Esterification of Butyric Acid with Methanol

| Temperature (K) | ΔH (kJ/mol) | ΔS (J/mol·K) | ΔG (kJ/mol) |

| 323 | 14.41 | 48.77 | -1.33 |

| 333 | 14.41 | 48.77 | -1.82 |

| 343 | 14.41 | 48.77 | -2.31 |

| Data derived from studies on microwave-irradiated esterification. researchgate.net |

Table 2: Kinetic Parameters for the Esterification of Butyric Acid with n-Butanol

| Parameter | Value | Conditions |

| Activation Energy (Ea) | Varies with model | Homogeneous MSA catalyst, 60-90°C |

| Nature of Reaction | Endothermic | Confirmed by positive enthalpy value |

| Data derived from kinetic modeling studies. researchgate.netconsensus.app |

These kinetic and thermodynamic principles are directly applicable to the butanoic acid moiety of this compound and are essential for optimizing the synthesis of its ester derivatives.

Structure Activity Relationship Studies of Bromophenoxybutanoic Acid Derivatives

Influence of Phenoxy and Bromine Substitution on Molecular Recognition

The phenoxy group serves as a critical scaffold, positioning the butanoic acid chain and the bromine-substituted ring in a specific spatial orientation. The nature and substitution pattern of the aromatic ring are known to be key determinants of molecular recognition. The placement of the bromine atom on the phenoxy ring significantly alters the electronic and steric profile of the molecule.

The electron-withdrawing character of the bromine atom can influence the pKa of the carboxylic acid, affecting its ionization state at physiological pH. Furthermore, the position of the bromine atom (ortho, meta, or para) can dramatically impact binding affinity. For instance, in a series of substituted benzyloxyphenylacetic acids studied as aldose reductase inhibitors, the position of halogen substituents on the benzyl (B1604629) ring was found to be a critical factor influencing their inhibitory effect. bldpharm.com The ortho-position of the bromine in (S)-3-(2-Bromophenoxy)butanoic acid likely imposes specific conformational constraints on the molecule, which can be either favorable or unfavorable for binding to a particular biological target.

The following table illustrates the impact of substituent positioning on the biological activity of a series of phenoxyacetic acid derivatives, highlighting the importance of the substitution pattern.

| Compound | Substituent Position | Relative Herbicidal Activity |

| 2-Chlorophenoxyacetic acid | Ortho | High |

| 3-Chlorophenoxyacetic acid | Meta | Moderate |

| 4-Chlorophenoxyacetic acid | Para | Very High |

Stereoisomer-Specific Interactions and Chiral Recognition Mechanisms

The presence of a chiral center at the third carbon of the butanoic acid chain in this compound means that it exists as two enantiomers: the (S) and (R) forms. It is a well-established principle that biological systems, being chiral themselves, often exhibit stereospecificity, leading to significant differences in the biological activity of enantiomers. orgsyn.org This phenomenon, known as chiral recognition, is fundamental to the interaction of many drugs and bioactive molecules with their targets.

The differential binding of enantiomers arises from the three-dimensional arrangement of their atoms. For a chiral molecule to be recognized differently by a chiral receptor, a minimum of three points of interaction is generally required. orgsyn.org In the case of this compound, these interactions could involve the carboxylic acid group, the phenoxy oxygen, and the brominated phenyl ring. The specific spatial orientation of these groups in the (S)-enantiomer will either allow for a more complementary fit into the binding site of a target protein compared to the (R)-enantiomer, or vice versa.

Studies on the chiral separation of related compounds, such as 3-phenyllactic acid, have demonstrated that enantiomers can be effectively resolved using chiral stationary phases in chromatography, a process that mimics the chiral recognition that occurs in biological systems. nih.gov The choice of the chiral selector and the separation conditions are critical for achieving this separation, underscoring the subtle energetic differences in the interactions of each enantiomer.

Exploration of Molecular Targets and Binding Modes (excluding clinical applications)

While clinical applications are outside the scope of this article, the molecular targets of bromophenoxybutanoic acid derivatives can be explored in a preclinical and research context. For example, related phenoxybutyric acid derivatives have been synthesized and evaluated as inhibitors of 5α-reductase, an enzyme involved in steroid metabolism. ebi.ac.uk In one study, several analogues showed moderate inhibitory activity, indicating that this class of compounds can interact with enzymatic targets. ebi.ac.uk

Molecular modeling techniques, such as docking and molecular dynamics simulations, are invaluable tools for exploring the binding modes of these compounds. These methods can predict how a ligand like this compound might fit into the active site of a protein and identify the key intermolecular interactions. For instance, studies on phenoxyphenol derivatives as inhibitors of the InhA enzyme from Mycobacterium tuberculosis have highlighted the importance of van der Waals interactions and the formation of pi-pi stacking interactions between the aromatic rings of the ligand and tyrosine or phenylalanine residues in the binding site. uni.lu It is plausible that the brominated phenyl ring of this compound could engage in similar aromatic interactions.

Ligand Design Principles for Bromophenoxybutanoic Acid Analogues

The design of analogues of this compound is guided by the principles of SAR to optimize potency, selectivity, and other desirable properties. Key considerations in the design of such analogues include:

Modification of the Aromatic Ring: The position and nature of the substituent on the phenyl ring can be varied. Replacing the bromine with other halogens (e.g., chlorine, fluorine) or with different functional groups (e.g., methyl, methoxy) can modulate the electronic and steric properties of the molecule.

Alteration of the Linker: The length and composition of the chain connecting the phenoxy group to the carboxylic acid can be modified. For example, changing from a butanoic acid to a propanoic or pentanoic acid chain would alter the distance between the aromatic ring and the carboxylate, which can be critical for optimal binding.